2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid
Description
Properties
IUPAC Name |
2,6-dichloro-3-(propan-2-ylsulfamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO4S/c1-5(2)13-18(16,17)7-4-3-6(11)8(9(7)12)10(14)15/h3-5,13H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCASULWFHPZNBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C(=C(C=C1)Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination and Hydrolysis Route
A robust method for preparing 2,6-dichlorobenzoic acid involves:
- Chlorination of 2,6-dichlorobenzaldehyde in an organic solvent such as chlorobenzene or dichloroethane using chlorine gas at 50–150 °C to produce 2,6-dichlorobenzoyl chloride.
- Hydrolysis of 2,6-dichlorobenzoyl chloride by slow addition of water under reflux for 1–1.5 hours, followed by cooling and filtration to obtain 2,6-dichlorobenzoic acid.
- Alkaline hydrolysis of the acid in aqueous alkali at 100–220 °C for 3–5 hours under pressure.
- Acidification with hydrochloric acid or sulfuric acid to precipitate the purified 2,6-dichlorobenzoic acid.
This method is advantageous due to its relatively simple operation, use of inexpensive starting materials, and ease of product separation. The process achieves high conversion rates, e.g., chlorination conversion of 93.9% and hydrolysis conversion of 99.6% in reported examples.
| Step | Conditions | Yield/Conversion |
|---|---|---|
| Chlorination | 50–150 °C, chlorine gas, chlorobenzene or dichloroethane solvent | 93.9% conversion to 2,6-dichlorobenzoyl chloride |
| Hydrolysis | Reflux with water, 1–1.5 h | 99.6% conversion to 2,6-dichlorobenzoic acid |
| Alkaline Hydrolysis | 100–220 °C, 3–5 h, aqueous alkali | Efficient conversion to hydrolyzed product |
| Acidification | HCl or H2SO4, pH 0.5–1 | Precipitation of purified acid product |
Introduction of the Sulfamoyl Group with Isopropyl Substitution
The sulfamoyl group bearing the isopropyl substituent is introduced typically by reaction of the benzoic acid derivative with an appropriate sulfonyl chloride or sulfamoyl reagent.
- Sulfamoyl benzoic acid analogues have been synthesized by reacting benzoic acid esters or halides with sulfamoyl derivatives in the presence of bases such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
- The isopropyl group (propan-2-yl) is introduced on the sulfamoyl nitrogen via alkylation or by using isopropyl-substituted sulfamoyl precursors.
- Typical reaction conditions involve moderate heating and reflux under inert atmosphere to ensure high yields and purity.
While specific detailed procedures for the exact compound 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid are limited, analogous sulfamoyl benzoic acid derivatives have been prepared successfully using these methods, indicating a feasible synthetic route.
Summary of a Representative Synthetic Route
| Step No. | Reaction Stage | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Chlorination of 2,6-dichlorobenzaldehyde | Chlorine gas, chlorobenzene or dichloroethane, 50–150 °C | Formation of 2,6-dichlorobenzoyl chloride (93.9% yield) |
| 2 | Hydrolysis | Water addition, reflux 1–1.5 h, cooling | 2,6-dichlorobenzoic acid obtained (99.6% yield) |
| 3 | Alkaline hydrolysis | Aqueous alkali, 100–220 °C, 3–5 h | Hydrolyzed intermediate for further modification |
| 4 | Acidification | HCl or H2SO4, pH control 0.5–1 | Precipitation of purified acid |
| 5 | Sulfamoylation | Sulfamoyl chloride or sulfamoyl derivative, K2CO3, DMF, reflux | Introduction of [(propan-2-yl)sulfamoyl] group |
Research Findings and Technical Notes
- The chlorination step must be carefully controlled to avoid over-chlorination or formation of by-products.
- Use of organic solvents such as chlorobenzene or dichloroethane facilitates chlorination and subsequent isolation of intermediates.
- Hydrolysis and alkaline hydrolysis steps are critical for converting acid chlorides to the acid and for preparing the molecule for sulfamoyl substitution.
- Sulfamoyl substitution typically requires polar aprotic solvents and bases to promote nucleophilic substitution on appropriate leaving groups.
- Purification often involves crystallization from aqueous media or organic solvents at controlled temperatures.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The sulfamoyl group can participate in redox reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the compound.
Hydrolysis: Products include the corresponding benzoic acid derivative and isopropylamine.
Scientific Research Applications
Coordination Chemistry
2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid is frequently utilized as a ligand in coordination chemistry. It forms coordination complexes with metal ions, which are essential for creating materials with specific properties. The compound can undergo substitution reactions where chlorine atoms can be replaced by other nucleophiles, enhancing its versatility in synthesizing new materials.
Case Study: Coordination Polymers
Research has shown that this compound can serve as a building block for coordination polymers. These polymers are characterized by metal ions linked through organic ligands, leading to extended structures with unique properties that can be tailored for applications in catalysis and materials science.
Biological Applications
The biological activities of 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid have been investigated for potential therapeutic uses. Its structure suggests possible interactions with biological targets that could lead to antiviral or antibacterial properties.
Case Study: Antiviral Activity
In preliminary studies, derivatives of this compound have shown promise in inhibiting viral replication. Further research is necessary to elucidate the mechanisms of action and potential clinical applications.
Medicinal Chemistry
In medicinal chemistry, the compound is explored for its therapeutic potential due to its unique sulfamoyl group. This functional group is known for its ability to interact with various biological targets.
Case Study: Drug Development
Compounds similar to 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid have been developed as potential drugs targeting specific diseases. Research indicates that modifications to the sulfamoyl group can enhance efficacy and reduce side effects.
Industrial Applications
The compound is also being evaluated for its use in the production of advanced materials. Its chemical stability and reactivity make it suitable for developing coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The sulfamoyl group plays a crucial role in its activity, potentially interacting with active sites of enzymes or binding to receptors.
Comparison with Similar Compounds
Structural Analogues in the Halogenated Benzenesulfonamide Class
The compound belongs to a broader class of halogenated benzenesulfonamides, which are characterized by aromatic rings substituted with halogens and sulfonamide groups. Key structural analogues include:
Key Structural Differences :
- Halogenation Patterns : The 2,6-dichloro configuration in the target compound contrasts with the 4-bromo substitution in CAS 65152-10-5, which may alter steric hindrance and electronic effects on the aromatic ring.
- Functional Groups : The benzoic acid moiety in the target compound differs from the ester group in CAS 796124-04-4, which is prone to hydrolysis.
Comparative Physicochemical Properties
- Lipophilicity : The isopropyl group in the target compound likely increases logP compared to the methoxyethyl analogue, favoring membrane permeability .
- Solubility : The methoxyethyl substituent (CAS 1415562-48-9) may improve solubility in polar solvents due to its ether oxygen, whereas the pyridinyl group in CAS 65152-10-5 could enhance π-π interactions in biological systems .
- Stability : The ester group in CAS 796124-04-4 may render it less stable under acidic or basic conditions compared to the carboxylic acid in the target compound .
Research Findings and Discontinuation Status
- Discontinued Analogues : Compounds such as CAS 1415562-48-9 and CAS 65152-10-5 were discontinued, possibly due to synthetic challenges, poor pharmacokinetics, or toxicity. For example, the pyridinyl group in CAS 65152-10-5 might lead to off-target interactions .
- The dichloro substitution could enhance binding to hydrophobic enzyme pockets .
Biological Activity
2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid (CAS No. 1036577-87-3) is a synthetic compound characterized by its unique structure, which includes two chlorine atoms and a sulfamoyl group attached to a benzoic acid framework. This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid is C10H11Cl2NO4S, with a molecular weight of approximately 292.17 g/mol. The compound is synthesized through chlorination of benzoic acid derivatives followed by the introduction of the sulfamoyl group, typically using reagents such as isopropylamine and sulfuryl chloride under controlled conditions.
The biological activity of this compound may be attributed to its ability to interact with various molecular targets. The sulfamoyl group is believed to play a critical role in enzyme inhibition or receptor binding, influencing pathways such as protein degradation systems, including the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) .
Biological Activity Overview
Research indicates that 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that benzoic acid derivatives can possess significant antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains and fungi. For instance, it has demonstrated notable inhibition against multi-drug resistant bacteria .
2. Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects, likely through the modulation of inflammatory pathways. Investigations into similar benzoic acid derivatives have indicated their role in reducing inflammatory markers in vitro .
3. Cytotoxic Effects
Preliminary studies have assessed the cytotoxicity of this compound on different cell lines, including cancer cells. Results indicated that at certain concentrations, it may induce apoptosis in cancerous cells while exhibiting minimal toxicity to normal cells .
Case Studies and Research Findings
A detailed examination of the biological effects of 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid reveals promising data:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification strategies for 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid?
- Methodological Answer : The compound can be synthesized via coupling reactions using benzoic acid derivatives with sulfamoyl and halogen substituents. For example, piperazine-mediated coupling reactions (as in ) with intermediates like 4-(methylcarbamoyl)benzoic acid are effective. Purification typically involves column chromatography followed by recrystallization. Analytical techniques such as NMR (e.g., δ 2.70–8.01 ppm for structural confirmation) and HPLC (using Oasis HLB cartridges for SPE, as in ) ensure purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substitution patterns (e.g., δ 2.70–7.83 ppm for aromatic protons and sulfamoyl groups). Infrared (IR) spectroscopy identifies functional groups like -SO₂NH- (stretching at ~1150–1350 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H⁺] expected for C₁₀H₁₁Cl₂NO₄S). Canonical SMILES strings (e.g., OC(=O)c1ccc(c(c1)S(=O)(=O)N)Cl) aid in computational validation .
Advanced Research Questions
Q. How can researchers design assays to evaluate the compound’s enzyme inhibition potential?
- Methodological Answer : Based on , α-glucosidase and α-amylase inhibition assays are suitable. Prepare enzyme solutions (0.5 U/mL in pH 6.8 buffer) and incubate with varying compound concentrations (1–100 µM). Use p-nitrophenyl glycosides as substrates, and measure absorbance at 405 nm. Compare IC₅₀ values against standards like acarbose. Structure-activity relationships (SAR) can be refined by modifying sulfamoyl substituents .
Q. What computational strategies optimize molecular docking studies for this compound?
- Grid Box : Centered on the enzyme’s active site (e.g., α-glucosidase PDB: 2ZEJ).
- Scoring Function : Adjust exhaustiveness to 32 for accuracy.
- Validation : Compare predicted binding poses with crystallographic data. Clustering analysis (RMSD < 2.0 Å) identifies dominant binding modes. Multithreading reduces runtime by ~70% on multicore systems .
Q. How can structural analogs resolve contradictions in biological activity data?
- Methodological Answer : SAR studies ( ) suggest substituting the sulfamoyl group’s alkyl chain (e.g., replacing isopropyl with trifluoroethyl) alters hydrophobicity and binding affinity. Molecular dynamics simulations (e.g., GROMACS) over 100 ns can model conformational stability. Validate with in vitro assays to correlate computational predictions with experimental IC₅₀ values .
Q. What advanced analytical methods quantify trace impurities in synthesized batches?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column (2.1 × 50 mm, 1.7 µm) detects impurities at ppb levels. Mobile phase: 0.1% formic acid in water (A) and methanol (B). Solid-phase extraction (SPE) using HLB cartridges ( ) pre-concentrates samples. Internal standards (e.g., deuterated analogs) correct matrix effects .
Q. How should researchers address discrepancies between solubility and bioactivity data?
- Methodological Answer : Poor solubility (e.g., in aqueous buffers) can mask bioactivity. Use co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes. Surface plasmon resonance (SPR) assays measure binding kinetics independently of solubility. Compare SPR-derived KD values with enzyme inhibition results to distinguish solubility-limited vs. intrinsic activity .
Q. Can this compound serve as a ligand in metal-organic frameworks (MOFs)?
- Methodological Answer : The benzoic acid core and sulfamoyl group () enable coordination with transition metals (e.g., Zn²⁺, Cu²⁺). Synthesize MOFs via solvothermal methods (120°C, 24 hr) in DMF/ethanol. Characterize porosity via BET surface area analysis (>500 m²/g suggests potential for gas storage). Powder XRD confirms crystallinity .
Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
